Indolin-6-ylboronic acid
Description
Contextualization of Indole (B1671886) and Dihydroindole Scaffolds in Chemical Research
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry and drug discovery. mdpi.comderpharmachemica.com This scaffold is a key structural component in a vast array of naturally occurring compounds and synthetic molecules that exhibit a wide range of biological activities. derpharmachemica.com The versatility of the indole scaffold allows for substitutions at multiple positions, leading to a diverse library of compounds with varied pharmacological profiles. mdpi.comnih.gov This has made indole derivatives a subject of intense research, leading to the development of drugs for cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.govresearchgate.net
The dihydroindole, or indoline (B122111), scaffold is closely related to indole and is also a significant motif in biologically active molecules. derpharmachemica.com For instance, certain tetracyclic dihydroindole derivatives have been isolated from natural sources and exhibit important clinical properties. derpharmachemica.com The indoline structure provides a three-dimensional framework that can be strategically modified to interact with biological targets.
Strategic Importance of Boronic Acids as Versatile Synthetic Intermediates
Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, are exceptionally versatile building blocks in modern organic synthesis. pharmiweb.comboronmolecular.com Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. boronmolecular.commusechem.com A key feature of boronic acids is their ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comscbt.com This Nobel Prize-winning reaction has become a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. scbt.com
Beyond the Suzuki-Miyaura reaction, boronic acids are utilized in a range of other coupling reactions, including the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation. pharmiweb.comsigmaaldrich.com They can also form reversible covalent bonds with diols, such as those found in sugars, which has led to their application in the development of sensors and diagnostic tools. boronmolecular.comscbt.com The ability to fine-tune the electronic properties and reactivity of boronic acids by altering their substituents further enhances their utility in synthetic and medicinal chemistry. musechem.comscbt.com
Research Rationale for Focused Investigation of Indolin-6-ylboronic Acid
The convergence of the valuable indoline scaffold and the versatile boronic acid functional group in a single molecule, this compound, presents a compelling case for focused research. This compound serves as a strategic intermediate for the synthesis of novel indoline derivatives. The presence of the boronic acid moiety at the 6-position of the indoline ring allows for the introduction of a wide array of substituents through cross-coupling reactions.
This targeted functionalization enables the exploration of structure-activity relationships, which is crucial for the design of new therapeutic agents. The investigation of this compound and its derivatives is driven by the potential to create new molecules with unique biological properties, stemming from the combination of the proven bioactivity of the indoline core and the synthetic flexibility afforded by the boronic acid handle. The synthesis and application of such compounds are of significant interest in the fields of medicinal chemistry and materials science. musechem.comscbt.com
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWHCRFKCLLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735458 | |
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253912-15-0 | |
| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Indolin 6 Ylboronic Acid and Its Derivatives
Transition-Metal-Catalyzed Borylation Approaches
Transition-metal-catalyzed C-H activation and borylation have become indispensable tools for the synthesis of aryl- and heteroarylboronic acids. nih.govresearchgate.net These methods offer a direct and atom-economical route to introduce a boronic acid or ester functionality onto a heterocyclic core, bypassing the need for pre-functionalized starting materials like halo-indoles. springerprofessional.de For the indole (B1671886) and indoline (B122111) family, catalysts based on iridium, palladium, nickel, cobalt, and platinum have been extensively developed, each demonstrating unique reactivity and selectivity profiles. nih.govmdpi.com The choice of metal, ligand, and reaction conditions is paramount in controlling the position of borylation on the indole ring. researchgate.net
Regioselective C-H Borylation of Indolines and Related Precursors
Direct C-H borylation is a powerful strategy for the regioselective synthesis of indolylboronic acids and their derivatives. While the ultimate target may be an indoline, much of the foundational research has been conducted on the indole core, which can be subsequently reduced. The challenge lies in controlling the regioselectivity, as the indole ring possesses several potential C-H reaction sites (C2, C3, C4, C5, C6, and C7). acs.org The inherent electronic properties of the pyrrole (B145914) moiety favor reactions at the C2 and C3 positions. nih.govacs.org Therefore, achieving functionalization at the C6 position requires overcoming this natural reactivity, often through the use of carefully designed catalysts and directing groups. acs.orgnih.gov
Palladium catalysts are highly effective for various borylation reactions, including those involving indole scaffolds. These methods often employ cross-coupling or domino reaction strategies. For instance, a palladium-catalyzed dearomative arylborylation of indoles provides access to indolines bearing a boryl group at the C3 position and an aryl group at C2. rsc.org Another approach involves a domino Heck/borylation cascade of alkene-tethered 2-(2-halophenyl)-1H-indoles, leading to borylated indolo[2,1-a]isoquinolines. rsc.org More classical Miyaura borylation conditions have been developed for aryl halides, including indole derivatives, using palladium catalysts at room temperature, demonstrating broad functional group tolerance. nih.gov Furthermore, palladium-catalyzed borylative cyclization of N-sulfonyl-2-alkynylanilines with bis(pinacolato)diboron (B136004) (B₂pin₂) yields indole-3-boropinacolates in a single step from readily available precursors. thieme-connect.com
Table 1: Overview of Palladium-Catalyzed Borylation of Indole Derivatives
| Catalyst System | Substrate Type | Borylating Agent | Product | Key Findings | Reference(s) |
| Pd(OAc)₂ / Phosphoramidite ligand | Indoles | Arylboronic acids / sp²–sp³ mixed-boron reagent | C2-aryl-C3-borylated indolines | Provides access to indolines with vicinal tetrasubstituted and borylated trisubstituted stereocenters. rsc.org | rsc.org |
| Pd(OAc)₂ / PPh₃ | Alkene-tethered 2-(2-halophenyl)-1H-indoles | Bis(pinacolato)diboron (B₂pin₂) | Borylated indolo[2,1-a]isoquinolines | A domino Heck/borylation cascade forms one C-C and one C-B bond. rsc.org | rsc.org |
| Pd₂(dba)₃ / Ph₃As | N-Sulfonyl-2-alkynylanilines | Bis(pinacolato)diboron (B₂pin₂) | Indole-3-boropinacolates | Borylative cyclization provides rapid access to C3-functionalized indoles. thieme-connect.com | thieme-connect.com |
| Pd(OAc)₂ / SPhos | Heteroaromatic halides (including indole) | Bis(pinacolato)diboron (B₂pin₂) | Corresponding boronic esters | Efficient borylation of aryl (pseudo)halides at room temperature with broad scope. nih.gov | nih.gov |
Iridium-based catalysts are the most prevalent for direct C-H borylation of arenes and heterocycles due to their high activity and predictable regioselectivity, which is often governed by steric factors. nih.gov For indoles, the outcome of Ir-catalyzed borylation is highly dependent on the ligand and any directing or protecting groups on the indole nitrogen.
The functionalization of the C6 position of an indole, which is remote and sterically unhindered compared to the benzenoid C4 and C5 positions, presents a significant challenge. nih.gov A key strategy involves installing a large protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group, to sterically block the more reactive C2 and C7 positions. nih.gov Using this approach with an iridium catalyst and the ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), researchers successfully achieved the C6-borylation of tryptophan derivatives, a crucial step in the total synthesis of natural products like verruculogen (B192650) and fumitremorgin A. nih.gov
More advanced methods involve the computational design of directing groups. A bulky tertiary phosphine (B1218219) directing group attached to the indole nitrogen was shown to enable iridium-catalyzed C6-selective borylation using the simple ligand 1,10-phenanthroline. rsc.org This selectivity arises from dual dispersive interactions between the directing group, the ligand, and the borylating agent. rsc.org
Other positions can also be targeted with high selectivity using iridium catalysis.
C2-Borylation: Urea derivatives can be used as co-catalysts to accelerate the Ir-catalyzed C2-borylation of 3-substituted indoles, likely through hydrogen bonding that activates the substrate. oup.comoup.com
C3-Borylation: Ligand-free iridium catalysis on N-acyl protected indoles can afford C3-borylated products with excellent regioselectivity. rsc.org
C7-Borylation: The use of a silyl (B83357) directing group on the indole nitrogen can steer the borylation exclusively to the C7 position. nih.gov
Table 2: Regioselectivity in Iridium-Catalyzed Indole Borylation
| Ligand / Directing Group | Borylating Agent | Selectivity | Key Strategy | Reference(s) |
| dtbpy / N-TIPS protecting group | Bis(pinacolato)diboron (B₂pin₂) | C6 | Steric blocking of C2 and C7 positions by the bulky N-TIPS group. nih.gov | nih.gov |
| 1,10-Phenanthroline / Phosphine directing group | Bis(pinacolato)diboron (B₂pin₂) | C6 | Dispersion interactions between the directing group, ligand, and borylating agent control selectivity. rsc.org | rsc.org |
| Bipyridine ligand / Urea additive | Bis(pinacolato)diboron (B₂pin₂) | C2 | Urea co-catalyst accelerates reaction at the sterically hindered C2 site. oup.comoup.com | oup.comoup.com |
| Ligand-free / N-acyl protecting group | Bis(pinacolato)diboron (B₂pin₂) | C3 | N-acyl group directs borylation to the C3 position. rsc.org | rsc.org |
| Bipyridine ligand / N-silyl directing group | Bis(pinacolato)diboron (B₂pin₂) | C7 | Silyl group on nitrogen directs the catalyst to the adjacent C7-H bond. nih.gov | nih.gov |
Catalysts based on earth-abundant first-row transition metals like nickel and cobalt have emerged as cost-effective and sustainable alternatives to precious metals for C-H borylation. rsc.org
Nickel-Catalyzed Methods: Nickel catalysis has been successfully applied to the borylation of indoles, often with the aid of N-heterocyclic carbene (NHC) ligands. rsc.orgrsc.orgnih.gov These systems typically favor borylation at the C2 position for N-alkyl or N-benzyl substituted indoles. mdpi.com A notable protocol for C3-selective borylation utilizes a [Ni(IMes)₂] catalyst where reversible borylation of the indole nitrogen acts as a traceless directing group. organic-chemistry.org Nickel catalysts have also been developed for the dearomative arylboration of indoles, which can generate either C2- or C3-borylated indolines with high regio- and diastereoselectivity, controlled simply by the choice of the N-protecting group on the indole. nih.gov
Cobalt-Catalyzed Methods: Cobalt complexes have also proven effective for the C-H borylation of heterocycles. Pincer-type cobalt complexes can selectively borylate indoles at the C2 position. mdpi.comprinceton.edu An air-stable cobalt(II) acetate (B1210297) precatalyst has also been shown to be applicable for this transformation. mdpi.com Additionally, cobalt complexes bearing NHC ligands can catalyze the monoborylation of N-methylindole. msu.edu
Table 3: Nickel and Cobalt-Catalyzed Borylation of Indoles
| Metal | Catalyst System | Borylating Agent | Selectivity | Key Features | Reference(s) |
| Nickel | Ni(cod)₂ / NHC ligand | Bis(pinacolato)diboron (B₂pin₂) | C2 | First Ni-catalyzed C-H borylation of indoles; NHC ligand is crucial. mdpi.comrsc.orgnih.gov | mdpi.comrsc.orgnih.gov |
| Nickel | [Ni(IMes)₂] | Bis(pinacolato)diboron (B₂pin₂) | C3 | Reversible N-borylation serves as a traceless directing group. organic-chemistry.org | organic-chemistry.org |
| Nickel | Ni(cod)₂ / PCy₃ | Arylboronic acid / B₂pin₂ | C2/C3 (Indoline) | Dearomative arylboration; regioselectivity controlled by N-protecting group. nih.gov | nih.gov |
| Cobalt | Pincer-ligated cobalt complexes | Pinacolborane (HBpin) | C2 | Operates under mild conditions with high activity. mdpi.comprinceton.edu | mdpi.comprinceton.edu |
| Cobalt | Co(OtBu)₂ / NHC ligand | Pinacolborane (HBpin) | C2/C3 | Catalyzes monoborylation of N-methylindole. msu.edu | msu.edu |
Platinum complexes represent another class of catalysts for C-H borylation, offering unique reactivity compared to iridium-based systems. osaka-u.ac.jp Platinum catalysts featuring N-heterocyclic carbene (NHC) ligands, such as IPr and ICy, are effective for the borylation of a range of arenes and heteroarenes, including indoles. acs.org For indole substrates, these reactions typically proceed with high selectivity at the C2 position. nih.govacs.org A key feature of these platinum systems is their reduced sensitivity to steric effects, allowing for the borylation of sterically congested substrates that are challenging for other catalysts. acs.org The reaction generally uses B₂pin₂ as the boron source, as pinacolborane (HBpin) has been found to be unreactive under these conditions. nih.gov
Table 4: Platinum-Catalyzed Borylation of Indoles
| Catalyst System | Substrate | Borylating Agent | Product | Key Findings | Reference(s) |
| Pt(cod)₂ / ICy (NHC ligand) | Indoles (N-Me, N-Bn) | Bis(pinacolato)diboron (B₂pin₂) | 2-Borylated indoles | First platinum catalyst for arene C-H borylation; exhibits high tolerance to steric hindrance. acs.org | acs.org |
| PSiN-pincer platinum complex | Indoles | Bis(pinacolato)diboron (B₂pin₂) | 2-Borylated indoles | Offers an alternative platinum-based system, though with potentially diminished selectivity compared to NHC-ligated systems. nih.gov | nih.gov |
Controlling the site of borylation on the indole ring is the most critical aspect of synthesizing specific isomers like indolin-6-ylboronic acid. The regioselectivity is a complex interplay of electronic effects, steric hindrance, and the directing influence of ligands or functional groups on the substrate. nih.gov
C2 and C3 Selectivity: The C3 position is the most nucleophilic site, while the C2-H bond is the most acidic. nih.gov C3-borylation is often achieved through electrophilic borylation pathways. rsc.orgacs.org C2-selectivity is frequently observed in transition-metal-catalyzed reactions, especially with N-substituted indoles where the C3-position is blocked or when steric factors dominate. mdpi.comacs.org Nickel catalysis can provide C3 selectivity through a traceless directing group strategy. organic-chemistry.org
C7 Selectivity: Functionalization at the C7 position, adjacent to the nitrogen atom, is typically achieved through a directing group strategy. An N-silyl group, for example, positions the iridium catalyst in close proximity to the C7-H bond, leading to exclusive borylation at this site. nih.gov
C6 Selectivity: Achieving selectivity at the C6 position is arguably the most difficult due to its remote location and the higher intrinsic reactivity of other sites. nih.gov The most successful strategies rely on a combination of effects. The primary approach involves sterically encumbering the indole nitrogen with a very large protecting group (e.g., TIPS) to physically block access to the C2 and C7 positions. This steric hindrance, when combined with an appropriate iridium catalyst system (e.g., [Ir(cod)Cl]₂/dtbpy), funnels the reactivity towards the more accessible C-H bonds on the benzene (B151609) ring, favoring the C6 position. nih.gov A more recent and sophisticated method employs a specially designed phosphine directing group on the nitrogen that engages in attractive dispersion interactions with both the catalyst's ligand and the borylating agent to stabilize the transition state leading to C6-borylation. rsc.org This highlights a shift from purely steric blocking to a more nuanced control via non-covalent interactions.
Miyaura Borylation and its Adaptations for this compound Precursors
Miyaura borylation stands as a cornerstone for the synthesis of aryl and heteroaryl boronic esters, and its application to indoline precursors is a significant strategy. mdpi.comalfa-chemistry.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-indoline with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. mdpi.comalfa-chemistry.comorganic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. organic-chemistry.orgresearchgate.net
Adaptations of this method for indoline systems often require careful optimization of reaction conditions to accommodate the specific reactivity of the indoline core. For instance, various palladium catalysts, including those with specialized phosphine ligands, have been employed to facilitate the borylation of chloro-, bromo-, and iodo-indolines. mdpi.com The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-indoline, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired indolinylboronate ester. alfa-chemistry.com
Table 1: Examples of Miyaura Borylation for the Synthesis of Indolylboronates mdpi.com
| Catalyst/Ligand | Borylation Reagent | Halide | Base | Yield (%) |
| Pd(OAc)₂ / SPhos | B₂pin₂ | Br | KOAc | 85 |
| PdCl₂(dppf) | B₂pin₂ | I | KOAc | 78 |
| NiCl₂(dppf) | B₂pin₂ | Cl | K₃PO₄ | 65 |
| CuI / Phen | B₂pin₂ | I | K₂CO₃ | 72 |
Directed Ortho-Metalation Strategies for Boron Introduction
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including the indoline scaffold. researchgate.netgu.sebaranlab.org This strategy relies on the use of a directing group (DG) on the indoline nitrogen or aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080), to introduce the boronic acid functionality. gu.seorganic-chemistry.org
For indoline systems, the N-tert-butoxycarbonyl (N-Boc) group is a particularly effective directing group for C-7 lithiation, which, after quenching with a borate ester, provides a route to indolin-7-ylboronic acid derivatives. orgsyn.org This method offers high regioselectivity, avoiding functionalization at other positions on the indoline ring. orgsyn.org The choice of the organolithium reagent and reaction temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate. baranlab.orgresearchgate.net
Halogen-Lithium Exchange and Subsequent Borate Quenching for Indoline Systems
Halogen-lithium exchange is a classic and efficient method for the preparation of organolithium species, which can then be converted to boronic acids. thieme-connect.comnih.govprinceton.edu This method is particularly useful for the synthesis of indolinylboronic acids from the corresponding halo-indolines. The reaction involves treating a bromo- or iodo-indoline with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. researchgate.netthieme-connect.com The rapid exchange of the halogen atom for a lithium atom generates a lithiated indoline intermediate.
This highly reactive species is then immediately quenched with a borate ester, like triisopropyl borate or trimethyl borate, to form the corresponding indolinylboronate ester. organic-chemistry.orgthieme-connect.com Subsequent hydrolysis yields the desired this compound. Maintaining low temperatures (often below -78 °C) is crucial throughout the process to prevent undesired side reactions and decomposition of the lithiated intermediate. thieme-connect.comprinceton.edu This method offers a direct route to specific regioisomers of indolinylboronic acids, dictated by the position of the halogen on the starting material.
Cyclization Protocols Leading to this compound Derivatives
The construction of the indoline ring itself can be designed to incorporate a boron functionality. Various cyclization protocols have been developed that lead to the formation of this compound derivatives. mdpi.com For instance, transition-metal-catalyzed borylative cyclizations of appropriately substituted anilines or phenylisocyanides can provide direct access to borylated indoles, which can then be reduced to the corresponding indolines. mdpi.com
One notable approach involves the copper-catalyzed borylative cyclization of ortho-alkenylphenylisocyanides with bis(pinacolato)diboron. mdpi.com This reaction proceeds through the activation of the diboron reagent by the copper catalyst, followed by reaction with the isocyanide and subsequent intramolecular cyclization to form the 2-indolylboronic acid pinacol (B44631) ester. mdpi.com These methods provide a convergent approach to complex indoline scaffolds with a pre-installed boron moiety.
Lewis Acid-Catalyzed Borylation Pathways for Indoles
While typically applied to indoles, Lewis acid-catalyzed borylation represents a transition-metal-free approach that can be relevant for accessing precursors to this compound. mdpi.comresearchgate.net These reactions often utilize a strong Lewis acid, such as boron tribromide or a frustrated Lewis pair (FLP), to activate a C-H bond for borylation. mdpi.comacs.orgnih.gov
For example, the use of catecholborane in the presence of a catalytic amount of a Lewis acid like B(C₆F₅)₃ can effect the C-H borylation of electron-rich indoles. acs.org The reaction proceeds through the formation of a reactive boron electrophile that attacks the electron-rich position of the indole ring. acs.org While direct borylation of indolines via this method is less common, the resulting borylated indoles can be readily reduced to the corresponding indolines.
Table 2: Lewis Acid Systems for Indole Borylation mdpi.comresearchgate.netacs.org
| Lewis Acid | Borylating Agent | Position of Borylation |
| B(C₆F₅)₃ | Catecholborane | C3 |
| BF₃·OEt₂ | B₂pin₂ | C2 |
| BBr₃ | B₂pin₂ | C4 (with directing group) |
Decarboxylative Borylation in the Synthesis of Boronic Acids Applicable to Indoline Scaffolds
Decarboxylative borylation has emerged as a powerful method for converting carboxylic acids into boronic esters, offering a strategic alternative to traditional cross-coupling methods. nih.gov This transformation can be particularly useful for the synthesis of boronic acids on scaffolds where the corresponding halide may be difficult to access. The reaction typically involves the conversion of a carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which then undergoes reaction with a diboron reagent. nih.govacs.org
While direct application to indoline-6-carboxylic acid is a developing area, the principles are applicable. The reaction can be promoted by transition metals like copper or nickel, or proceed under metal-free conditions using light (photoredox catalysis). nih.govacs.org This method is valued for its use of readily available carboxylic acids as starting materials. nih.govnih.gov
Synthesis and Interconversion of Indolin-6-ylboronate Esters (e.g., Pinacol Esters, MIDA Boronates)
Indolin-6-ylboronic acids are often handled and purified as their corresponding boronate esters to improve stability and ease of handling. sciforum.net Pinacol esters are the most common protecting group, formed by the reaction of the boronic acid with pinacol, often with removal of water. sciforum.netsmolecule.com These esters are generally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatographic purification. organic-chemistry.org
N-methyliminodiacetic acid (MIDA) boronates represent another important class of boronate esters. d-nb.info MIDA boronates are exceptionally stable and can withstand harsh reaction conditions that would cleave other boronate esters. d-nb.info A key advantage of MIDA boronates is their controlled, slow-release of the corresponding boronic acid under specific conditions, which is beneficial in cross-coupling reactions. The interconversion between different boronate esters, or the deprotection to the free boronic acid, is a critical aspect of their synthetic utility. d-nb.info For example, pinacol esters can be hydrolyzed to the boronic acid under acidic or basic conditions. The conversion of a pinacol ester to a MIDA boronate typically requires specific conditions, and vice versa. d-nb.info
Mechanistic Investigations and Reactivity Paradigms of Indolin 6 Ylboronic Acid
Elucidation of Catalytic Cycle Pathways in Cross-Coupling Reactions
The reactivity of indolin-6-ylboronic acid is most prominently featured in metal-catalyzed cross-coupling reactions, each proceeding through a distinct catalytic cycle. The most common of these is the Palladium-catalyzed Suzuki-Miyaura coupling.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a Pd(II) species. libretexts.org
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic substituent for the halide on the palladium center. libretexts.org For indole-derived boronic acids, this step is crucial for forming the key carbon-carbon bond.
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, yielding the final biaryl product and regenerating the catalytically active Pd(0) species. libretexts.org
Beyond the classic Suzuki-Miyaura pathway, other catalytic cycles have been identified for reactions involving arylboronic acids. For instance, Rhodium(III)-catalyzed reactions can proceed via a different mechanism involving transmetalation followed by a turnover-limiting migratory insertion of an alkene into the Rh-aryl bond. nih.gov
Furthermore, novel transition-metal-free cross-coupling reactions have been developed. One such pathway involves the reaction of isatogens with boronic acids, which is facilitated by a 1,4-metalate shift within a tetracoordinate boron complex, demonstrating that C-C bond formation can occur without a transition metal catalyst. researchgate.net
| Catalytic System | Key Mechanistic Steps | Reactants | Reference |
|---|---|---|---|
| Palladium-Catalyzed Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl Halide, Arylboronic Acid | libretexts.org |
| Rhodium(III)-Catalyzed Carboamination | Transmetalation, Migratory Insertion, Nitrene Formation | Alkene, Arylboronic Acid, Dioxazolone | nih.gov |
| Transition-Metal-Free Coupling | Formation of Tetracoordinate Boron Complex, 1,4-Metalate Shift | Isatogen, Boronic Acid | researchgate.net |
Role of Ligand Design in Modulating Reactivity and Selectivity
The choice of ligand coordinated to the metal center is paramount in controlling the reactivity and selectivity of cross-coupling reactions. numberanalytics.com Ligands influence the catalyst's electronic and steric properties, which in turn affect the rates of the individual steps in the catalytic cycle. libretexts.orgnumberanalytics.com
In Suzuki-Miyaura couplings, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. libretexts.org Electron-donating ligands increase the electron density on the metal center, which can facilitate the initial oxidative addition step. libretexts.orgnumberanalytics.com Steric bulk can promote the final reductive elimination step and help stabilize the active monoligated palladium(0) species. nih.gov
A compelling example of ligand effects is seen in the nickel-catalyzed monoarylation of dichloropyridines. Detailed studies have shown that selectivity is highly dependent on the phosphine ligand used. montana.edunih.gov
Less-Electron Rich Di- and Triarylphosphines (e.g., PPh₃, PPh₂Me): These ligands favor the formation of the monoarylated product. With these smaller ligands, associative ligand substitution by the solvent (acetonitrile) is competitive with the intramolecular oxidative addition required for the second coupling, thus releasing the mono-coupled product from the catalytic cycle. montana.edunih.gov
More Electron-Rich Trialkylphosphines : These larger, more donating ligands lead predominantly to the diarylated product. The electron-rich nature of the catalyst and its steric properties promote the intramolecular oxidative addition faster than solvent-based ligand substitution. montana.edunih.gov
The selectivity for cross-coupling over homocoupling can also be controlled by ligand choice. In the oxidative cross-coupling of aryl silanes and aryl boronic acids, the use of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as a ligand was crucial for suppressing the formation of homocoupling products and achieving high selectivity for the desired biaryl compound. labxing.com
| Ligand | Catalyst System | Effect on Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Diphenylmethylphosphine (PPh₂Me) | Nickel | High selectivity for monoarylation | Small cone angle and moderate electronics favor product release over second coupling. | montana.edunih.gov |
| Triphenylphosphine (PPh₃) | Nickel | High selectivity for monoarylation | Similar to PPh₂Me, favors mono-coupling pathway. | nih.gov |
| BINAP | Palladium | Suppression of homocoupling | Enables selective cross-coupling of two different nucleophilic partners. | labxing.com |
| Modified Bipyridine | Iridium | Accelerates C-H borylation | Engages in hydrogen bonding to activate the substrate. | smolecule.com |
Stereochemical Outcomes in Asymmetric Transformations Involving this compound
Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of immense importance, particularly in medicinal chemistry where the biological activity of enantiomers can differ dramatically. numberanalytics.com When a new chiral center is created from a prochiral substrate, the use of a chiral catalyst or auxiliary can influence the reaction pathway, leading to diastereomeric transition states with different energies. uvic.ca This energy difference results in the preferential formation of one enantiomer or diastereomer over the other. numberanalytics.comuvic.ca
A significant application of arylboronic acids in this domain is the palladium-catalyzed asymmetric 1,4-addition to conjugated enones. beilstein-journals.org This reaction creates a new stereocenter, and its configuration is dictated by the chiral ligand bound to the palladium catalyst. A variety of chiral ligands, including those based on phosphines and N-heterocyclic carbenes (NHCs), have been successfully employed to achieve high levels of enantioselectivity (ee). beilstein-journals.org The choice of ligand is critical and must be optimized for the specific combination of the enone and the arylboronic acid. beilstein-journals.org
The following table summarizes findings from studies on the palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones, demonstrating how ligand choice directly impacts the stereochemical outcome.
| Enone Substrate | Arylboronic Acid | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 2-Cyclohexenone | Phenylboronic acid | Chiral Phosphine | >95 | 96 | beilstein-journals.org |
| 2-Cyclopentenone | 4-Methoxyphenylboronic acid | Chiral Phosphine | 99 | 99 | beilstein-journals.org |
| 2-Cycloheptenone | 3-Tolylboronic acid | Chiral Phosphine | 98 | 98 | beilstein-journals.org |
| Chromone | Naphthalene-1-boronic acid | Chiral NHC | 95 | 94 | beilstein-journals.org |
Another important asymmetric transformation is the Petasis boron-Mannich reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound to produce highly functionalized amines, often with excellent control over the resulting stereocenters. semanticscholar.org
Computational Chemistry Approaches to Reaction Mechanism Understanding
While experimental studies provide invaluable data on reaction outcomes, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to view the intricate details of reaction mechanisms. montclair.edu Computational methods allow for the characterization of transient intermediates and transition states that are often too fleeting to be observed experimentally. montclair.edu This provides deep insights into reaction pathways, activation energies, and the origins of selectivity.
The aforementioned nickel-catalyzed monoarylation of dichloropyridines is a prime example where DFT studies were instrumental. montana.edunih.gov Computational analysis revealed that the selectivity hinges on the energetics of a key Ni⁰-π complex formed after the first coupling. DFT calculations showed that with smaller phosphine ligands like PPh₂Me, the energy barrier for ligand substitution with the acetonitrile (B52724) solvent is lower than the barrier for the subsequent intramolecular oxidative addition. Conversely, for larger, more electron-donating ligands, the barrier for oxidative addition is lower, leading to the diarylated product. montana.edunih.gov
Computational studies have also been applied to understand:
Transition-metal-free couplings : To model the 1,4-metalate shift of tetracoordinate boron complexes, helping to validate the proposed mechanism. researchgate.net
Petasis Reaction : DFT analysis has been used to study the boronate intermediates and the diastereoselective transfer of the boronate substituent. semanticscholar.org
Cycloaddition Reactions : DFT calculations have been employed to investigate the influence of electron-withdrawing groups (like CF₃) on the reactivity of alkynyl trifluoroborate salts in Lewis acid-promoted cycloadditions. whiterose.ac.uk
| Reaction Studied | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Ni-catalyzed Suzuki-Miyaura of Dichloropyridines | DFT | Elucidated the competition between ligand substitution and intramolecular oxidative addition at the Ni⁰-π intermediate, explaining selectivity. | montana.edunih.gov |
| Cu-catalyzed Trifluoromethylation of Boronic Acids | DFT | Aids in characterizing transition states and intermediates in complex, multi-component catalytic systems. | montclair.edu |
| Lewis Acid-Promoted Cycloadditions | DFT | Investigated the influence of substituents on reaction rates and transition state energies. | whiterose.ac.uk |
| Petasis Boron-Mannich Reaction | DFT | Analyzed the structure of boronate intermediates and the diastereoselective C-C bond-forming step. | semanticscholar.org |
Catalytic Applications in Complex Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions of Indolin-6-ylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. fishersci.senih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. organic-chemistry.orglibretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
This compound can be effectively coupled with a wide array of aryl and heteroaryl halides (I, Br, Cl) and triflates. organic-chemistry.org The reactivity of the coupling partner generally follows the order I > Br > OTf >> Cl. fishersci.se This reaction allows for the direct introduction of the indolin-6-yl moiety onto various aromatic and heteroaromatic systems, which are prevalent scaffolds in medicinal chemistry and materials science. While specific examples for this compound are not detailed in the provided context, the general applicability of indolyl and other heteroarylboronic acids in such couplings is well-established. nih.govscispace.com
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. fishersci.se Catalyst systems often consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for reaction efficiency and can influence catalyst activity, stability, and substrate scope. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides. researchgate.net Optimization of reaction conditions involves screening various catalysts, ligands, bases (e.g., K₂CO₃, K₃PO₄), and solvents to achieve high yields. scispace.comresearchgate.net These systems typically show broad functional group tolerance. researchgate.netsnnu.edu.cn
Below is a representative table illustrating typical conditions for Suzuki-Miyaura couplings, which would be applicable for optimizing reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |
This table shows generalized conditions for Suzuki-Miyaura reactions. Specific conditions for this compound would require experimental optimization.
For certain challenging substrates, such as unactivated or sterically hindered aryl chlorides, nickel-based catalysts can offer a cost-effective and highly effective alternative to palladium. researchgate.netprinceton.edu Nickel catalysts, like NiCl₂(PPh₃)₂ or in-situ generated Ni(0) complexes, can facilitate the coupling of arylboronic acids with a variety of organic electrophiles. researchgate.netorganic-chemistry.org These systems can sometimes provide complementary reactivity and may be more efficient for specific substrate combinations that are problematic for palladium catalysts. nih.govpolyu.edu.hk Nickel catalysis has been successfully applied to the cross-coupling of various boronic acids, demonstrating broad substrate scope and functional group compatibility. organic-chemistry.orgnih.gov
The primary application of coupling this compound via the Suzuki-Miyaura reaction is the synthesis of biaryl and heterobiaryl compounds. nih.govorganic-chemistry.org This methodology provides a direct and modular route to connect the indoline (B122111) core to other (hetero)aromatic rings. organic-chemistry.orgacs.org Such structures are of significant interest as they form the core of many pharmaceutical agents and functional materials. nih.govacs.org The reaction allows for the convergent synthesis of complex molecules, where the indoline and the coupling partner can be functionalized separately before being joined in a late-stage key step. nih.gov
Conjugate Addition Reactions with Indolin-6-ylboronic Acids
Beyond cross-coupling, arylboronic acids can also serve as nucleophiles in conjugate addition reactions to electron-deficient olefins, a transformation often catalyzed by rhodium complexes. nih.govscilit.com
The rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds, such as enones, is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org This reaction adds the aryl group to the β-position of the carbonyl compound. The catalytic cycle is thought to involve a transmetalation step from the boronic acid to a rhodium(I) complex, followed by insertion of the enone into the rhodium-aryl bond and subsequent hydrolysis or protonolysis to release the product and regenerate the active catalyst. organic-chemistry.orgrsc.org While the transfer of heteroaryl groups can be challenging, the use of stable boronate esters can facilitate the reaction. nih.gov The addition of a base is often beneficial, improving yields by promoting the formation of an active Rh-OH species that facilitates transmetalation. organic-chemistry.org This methodology provides access to β-arylated carbonyl compounds, which are valuable synthetic intermediates. rsc.org
Development of Asymmetric Conjugate Addition Methodologies
Asymmetric conjugate addition is a powerful tool in organic synthesis for the enantioselective formation of carbon-carbon bonds. Generally, arylboronic acids are utilized as nucleophiles in these reactions, often catalyzed by transition metals such as rhodium or palladium, in the presence of chiral ligands. These methodologies allow for the construction of chiral molecules with high enantioselectivity.
While numerous studies have explored the asymmetric conjugate addition of various arylboronic acids to α,β-unsaturated compounds, specific research detailing the use of This compound in these transformations, including reaction conditions, catalyst systems, and enantiomeric excesses of the products, is not prominently documented. The development of such methodologies involving this specific boronic acid would be a novel area of investigation.
Metal-Free Carbon-Carbon Bond Forming Reactions Involving Boronic Acids
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, leading to an increased interest in metal-free carbon-carbon bond-forming reactions. These reactions offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions, avoiding the issues of metal toxicity and contamination of the final products.
Several strategies for metal-free C-C bond formation involving boronic acids have been reported, such as the coupling of boronic acids with diazonium salts or the use of organocatalysts to promote the reaction between boronic acids and various electrophiles. However, the scientific literature does not currently provide specific examples or detailed research findings on the application of This compound in such metal-free bond-forming reactions. Investigating the reactivity of this compound under these conditions could expand the scope of metal-free synthesis.
Other C-C and C-Heteroatom Bond Formation Strategies
Beyond the well-established Suzuki-Miyaura coupling, boronic acids are versatile reagents in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions. These can include additions to carbonyls and imines, as well as couplings to form C-N, C-O, and C-S bonds, often under copper or palladium catalysis.
The exploration of This compound in these diverse bond-forming strategies represents a potential area for future research. Detailed studies would be required to determine its reactivity, optimal reaction conditions, and the scope of its application in the synthesis of complex organic molecules. Currently, there is a lack of specific published data on the use of this compound in these alternative C-C and C-heteroatom bond formation strategies.
Advanced Synthetic Transformations and Functionalization Strategies for Indolin 6 Ylboronic Acid Scaffolds
Iterative and Sequential Carbon-Carbon Bond Forming Reactions
The capacity to form multiple carbon-carbon bonds in a controlled, sequential manner from a single starting material is a primary goal in modern synthesis for rapidly building molecular complexity. core.ac.ukshu.ac.uknih.gov Indolin-6-ylboronic acid is a scaffold well-suited for such strategies, participating in both metal-catalyzed and metal-free iterative coupling processes.
A significant advancement in this area is the metal-free reductive coupling of boronic acids with tosylhydrazones. nih.govorganic-chemistry.org This reaction is noted for its generality and high tolerance of various functional groups. nih.govorganic-chemistry.org Tosylhydrazones, which are easily prepared from corresponding carbonyl compounds, can be coupled with arylboronic acids like this compound under basic conditions, offering a direct route to construct new C(sp²)-C(sp³) bonds. organic-chemistry.org This method avoids the use of transition metals, which simplifies purification and reduces the environmental impact. nih.gov
Another powerful technique involves the iterative use of transiently generated boronic acids. core.ac.uknih.govcore.ac.uk In this approach, a starting boronic acid can react with a flow-generated diazo compound to produce a new, more complex boronic acid intermediate in situ. core.ac.uk This transient species can then be trapped by another diazo compound in a subsequent C-C bond-forming event or terminated by reacting with an electrophile like an aldehyde. core.ac.uknih.gov This methodology has been shown to enable the formation of up to three new C-C bonds in a single, controlled sequence, opening up possibilities for the rapid elaboration of the this compound scaffold. core.ac.uknih.gov
| Reaction Type | Coupling Partners | Key Features | Potential Application for this compound |
|---|---|---|---|
| Metal-Free Reductive Coupling | Arylboronic Acid + Tosylhydrazone | Metal-free; High functional group tolerance; Forms C(sp²)-C(sp³) bonds. nih.govorganic-chemistry.org | Coupling with various tosylhydrazones to introduce alkyl substituents. |
| Iterative Diazo Compound Coupling | Boronic Acid + Diazo Compound(s) | Sequential C-C bond formation; Metal-free; Controlled complexity generation. core.ac.uknih.gov | Serves as the starting point for a multi-step, one-pot elaboration. |
Homologation Reactions of Boronic Acid Derivatives
Homologation reactions are processes that extend a molecule by a specific repeating unit, most commonly a methylene (B1212753) group (-CH₂-). uniroma1.it For boronic acids, the Matteson homologation is a cornerstone transformation that allows for a one-carbon insertion into the carbon-boron bond. mdpi.comdiva-portal.org
The process begins with the conversion of the boronic acid, such as this compound, into a more stable boronic ester, typically a pinacol (B44631) ester. diva-portal.org This ester is then treated with a (dihalomethyl)lithium reagent, generated in situ from a dihalomethane and a strong base like n-butyllithium or LDA. mdpi.com This step produces an α-haloboronic ester, a highly versatile intermediate. mdpi.comresearchgate.net The key advantage of this intermediate is that the α-halo substituent can be displaced by a wide range of carbon nucleophiles, including Grignard reagents or organolithium compounds, with stereochemical control often guided by the chiral auxiliary on the boron atom. mdpi.com This sequence effectively inserts a single carbon between the indoline (B122111) ring and the boron atom, yielding a homologous benzylic boronic ester. The process can be repeated to create longer alkyl chains. mdpi.com
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Esterification | Protection of the boronic acid to improve stability and reactivity. | Pinacol | This compound pinacol ester |
| 2. Homologation | Reaction with a carbenoid to form an α-haloboronic ester. mdpi.com | CH₂Cl₂ + n-BuLi | α-Chloro-benzylboronic ester derivative |
| 3. Substitution | Displacement of the halide with a carbon nucleophile to form a new C-C bond. mdpi.comresearchgate.net | R-MgX (Grignard reagent) | Homologated benzylic boronic ester |
Selective Functionalization and Derivatization of the Indoline Ring System
While the boronic acid group is often the primary site of reaction, the indoline ring itself offers numerous positions for selective functionalization to create analogues with diverse properties. researchgate.net Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the modification of the indoline core with high regioselectivity. nih.gov
Strategies have been developed for the direct arylation of the six-membered carbocyclic ring of indole (B1671886) systems at positions such as C4 and C7. nih.gov These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond, preventing reaction at other sites. nih.gov Although developed for indoles, these principles of regiocontrol can be applied to the indoline scaffold. Additionally, the nitrogen atom of the indoline ring is a common site for functionalization, such as N-alkylation or N-arylation, which can be achieved under various conditions. organic-chemistry.org
To successfully perform these transformations on this compound, the boronic acid moiety itself often requires protection. Its conversion to a more robust group, such as an N-methyliminodiacetic acid (MIDA) boronate, prevents interference with the catalysts and reagents used for C-H functionalization or N-alkylation. nih.gov
| Functionalization Type | Target Position | Typical Conditions | Key Consideration |
|---|---|---|---|
| C-H Arylation | C4 or C7 | Pd or Ru catalyst, directing group, aryl halide. nih.gov | Requires protection of the boronic acid and indoline N-H. |
| N-Alkylation | N1 | Base (e.g., NaH, K₂CO₃), alkyl halide. organic-chemistry.org | A standard transformation for modifying the heterocyclic ring. |
| N-Arylation | N1 | Buchwald-Hartwig or Ullmann conditions (Cu or Pd catalyst). | Boronic acid protection is crucial to avoid competitive cross-coupling. |
Compatibility with Diverse Functional Groups in Multi-Step Synthesis
The success of a multi-step synthesis hinges on the chemical stability of the intermediates and their compatibility with a wide array of reaction conditions. pharmafeatures.com While boronic acids are exceptionally useful, they can be incompatible with certain reagents and are often difficult to handle and purify due to their propensity to form trimeric anhydrides (boroxines). diva-portal.orgnih.gov
To overcome these limitations, this compound can be converted into its N-methyliminodiacetic acid (MIDA) boronate derivative. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a broad spectrum of reagents that are typically detrimental to free boronic acids. nih.gov Research has demonstrated that the MIDA boronate protecting group is tolerant of strongly acidic and oxidative conditions, as well as many common organometallic reagents. nih.gov
Crucially, MIDA boronates are universally compatible with standard silica (B1680970) gel chromatography, which greatly simplifies the purification of intermediates in a multi-step sequence. nih.gov The boronic acid can be readily unmasked in a final step under mild aqueous basic conditions. nih.gov This "protection-deprotection" strategy allows this compound to be carried through numerous synthetic steps, enabling the construction of highly complex target molecules that would be inaccessible otherwise. nih.gov
| Reagent Class/Condition | Compatibility with Free Boronic Acids | Compatibility with MIDA Boronates | Reference |
|---|---|---|---|
| Chromatography (Silica Gel) | Problematic (streaking, decomposition) | Excellent | nih.gov |
| Strongly Acidic (e.g., TfOH) | Decomposition | Tolerated | nih.gov |
| Oxidizing Agents (e.g., DDQ) | Oxidative decomposition | Tolerated | nih.gov |
| Grignard Reagents (R-MgX) | Reacts with B-OH protons | Tolerated | nih.gov |
| Suzuki-Miyaura Coupling | Reactive | Unreactive (requires deprotection) | nih.gov |
| Aqueous Base (e.g., NaOH) | Forms boronate salt | Cleavage to free boronic acid | nih.gov |
Interdisciplinary Applications of Indolin 6 Ylboronic Acid in Research
Medicinal Chemistry and Drug Discovery Platforms
The indoline (B122111) scaffold, a core component of indolin-6-ylboronic acid, is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. nih.govnih.gov The addition of a boronic acid group further enhances its utility, allowing for a variety of chemical modifications to create diverse libraries of potential drug candidates. nih.govchemrxiv.org
This compound as a Privileged Scaffold for Bioactive Molecule Design
The concept of privileged scaffolds is central to modern drug discovery, enabling the efficient exploration of chemical space to identify new bioactive molecules. nih.gov The indoline structure is found in numerous natural products and approved drugs, demonstrating its inherent ability to interact with biological systems. smolecule.comresearchgate.net The boronic acid moiety of this compound is particularly significant as it can form reversible covalent bonds with serine, threonine, and other nucleophilic residues in proteins, a key mechanism for enzyme inhibition. mdpi.com This unique reactivity, combined with the established biological relevance of the indoline core, makes this compound a powerful tool for designing novel therapeutics. nih.gov
The versatility of this compound allows for its incorporation into a wide range of molecular architectures. Through reactions like the Suzuki-Miyaura coupling, researchers can readily attach various substituents to the indoline ring, systematically modifying the compound's properties to optimize its biological activity. smolecule.com This approach has been successfully employed in the development of inhibitors for various enzymes and receptors.
Development of Enzyme Inhibitors (e.g., CDC42, Elastase)
This compound and its derivatives have shown promise as inhibitors of several key enzymes implicated in disease. For instance, the indoline scaffold has been investigated in the design of inhibitors for cell division control protein 42 (CDC42), a small GTPase that plays a crucial role in cell signaling and cytoskeletal regulation. Dysregulation of CDC42 is associated with various diseases, including cancer.
Furthermore, derivatives of indoline have been explored as inhibitors of elastase, a serine protease released by neutrophils. nih.gov Excessive elastase activity contributes to tissue damage in inflammatory conditions. scbt.com Polyphenolic compounds, which can share structural similarities with parts of the indoline scaffold, have been shown to inhibit pancreatic elastase, suggesting a potential mechanism for the anti-inflammatory effects of indoline-based compounds. nih.gov The boronic acid group in this compound can directly interact with the active site of serine proteases like elastase, leading to potent and selective inhibition. mdpi.com
Table 1: Examples of Enzyme Inhibition by Indoline-Related Scaffolds
| Enzyme Target | Significance | Role of Indoline Scaffold |
|---|---|---|
| CDC42 | Cell signaling, cancer | Serves as a core structure for inhibitor design |
| Elastase | Inflammation, tissue damage | The boronic acid moiety can form covalent bonds with the active site serine residue |
Exploration in Anti-Inflammatory and Anticancer Agent Development
The anti-inflammatory and anticancer potential of indoline derivatives is an active area of research. nih.govnih.gov Several studies have demonstrated the efficacy of compounds containing the indolin-2-one scaffold, a close relative of indoline, in preclinical and clinical trials for cancer treatment. researchgate.netnih.gov These compounds often function as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation. researchgate.net
In the context of inflammation, novel indoline derivatives have been shown to prevent inflammation and ulceration in animal models of colitis. nih.gov These compounds were found to be significantly more potent than existing treatments like 5-aminosalicylic acid. nih.gov The mechanism of action is believed to involve the modulation of inflammatory signaling pathways. nih.gov
Research has also explored the synthesis of indazole derivatives, which can be prepared using boronic acids, as anticancer agents. nih.gov These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. nih.gov
Pharmacological Scaffold Engineering
This compound serves as an excellent starting point for pharmacological scaffold engineering. This process involves the systematic modification of a core molecular structure to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. smolecule.comsigmaaldrich.com The ability to perform diverse chemical transformations on the indoline ring and the boronic acid group allows for the creation of large and diverse chemical libraries. nih.gov
For example, the indoline scaffold has been incorporated into thieno[3,2-d]pyrimidine (B1254671) derivatives to develop new Bruton's tyrosine kinase (BTK) inhibitors. rsc.orgrsc.org BTK is a key enzyme in B-cell signaling, and its inhibition is a validated therapeutic strategy for certain cancers and autoimmune diseases. By modifying the substituents on the indoline and thienopyrimidine cores, researchers can fine-tune the inhibitory activity and selectivity of these compounds. rsc.orgrsc.org
Contributions to Materials Science and Engineering
Beyond its applications in medicine, this compound is also a valuable component in the field of materials science. The presence of both the indoline and boronic acid functionalities allows for its use in the creation of novel organic materials with unique electronic and optical properties. smolecule.comcymitquimica.com
Synthesis of Boron-Containing Organic Materials
Boron-containing organic materials have attracted considerable interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymer chemistry. bldpharm.comnih.gov The incorporation of boron into organic molecules can significantly influence their electronic structure and photophysical properties.
This compound and its derivatives can be used as building blocks for the synthesis of these materials. bldpharm.comrsc.org The boronic acid group can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form extended conjugated systems. smolecule.com These conjugated polymers and molecules often exhibit interesting luminescent and conductive properties, making them suitable for use in electronic devices. smolecule.com
Integration into Fluorescent Emitters and Sensors
The boronic acid functional group is renowned for its ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides. nih.govrsc.org This interaction, which forms cyclic boronate esters, can significantly alter the electronic properties of an attached fluorophore, leading to a detectable change in its fluorescence. nih.gov This principle is the foundation for a wide array of fluorescent sensors.
When integrated into a fluorescent molecule, the indoline scaffold can act as part of the fluorophore system. The binding of a target analyte, like a sugar, to the boronic acid group modifies the electronic nature of the boron atom from a neutral, electron-withdrawing group to an anionic center. nih.gov This change can influence photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the molecule, resulting in either quenching ("turn-off") or enhancement ("turn-on") of fluorescence, or a shift in the emission wavelength. nih.gov
While specific studies detailing this compound as the primary component of a fluorescent sensor are emerging, the principles are well-established with analogous structures. For instance, sensors based on quinolinium and anthracene (B1667546) have demonstrated the viability of this approach for detecting monosaccharides. nih.govnih.gov The design of such sensors often involves linking a boronic acid-containing unit to a fluorophore. nih.gov The indole (B1671886) nucleus, a close relative of indoline, is a key scaffold in many naturally occurring and synthetic fluorescent molecules. mdpi.com
Research in this area focuses on designing probes where analyte binding produces a significant and selective optical response. Key parameters for evaluation include binding affinity, selectivity for specific saccharides, and the magnitude of the fluorescence change.
| Analyte Binding | Triggers the signal | Alters the electronic properties of the boronic acid, affecting the fluorophore via PET or ICT. nih.gov | Change in fluorescence intensity or emission wavelength. nih.gov |
Applications in Polymer and Supramolecular Chemistry
The dual functionality of this compound makes it a versatile building block for constructing larger, complex chemical architectures such as polymers and supramolecular assemblies.
In polymer chemistry , this compound can serve as a monomer in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction is a powerful method for forming carbon-carbon bonds to create conjugated polymers. rsc.org The boronic acid group on the indoline ring can react with a di-halogenated aromatic comonomer in the presence of a palladium catalyst to build a polymer chain. The inclusion of the indoline unit into the polymer backbone can impart specific optoelectronic properties, making such materials potentially useful in organic electronics. Suzuki-Miyaura polymerization is valued for its tolerance of a wide variety of functional groups, allowing for the synthesis of complex and sensitive polymer structures. rsc.org
In supramolecular chemistry , the focus is on non-covalent interactions to create organized structures. rug.nl The boronic acid group is an excellent participant in self-assembly processes. researchgate.net It can act as a hydrogen-bond donor through its -OH groups, forming predictable patterns with hydrogen-bond acceptors like pyridines. researchgate.net Furthermore, under dehydrating conditions, three boronic acid molecules can condense to form a stable, six-membered boroxine (B1236090) ring, creating a well-defined trimeric supramolecular structure. The indoline component also contains an N-H group, which can act as an additional hydrogen-bond donor, allowing for the formation of more intricate, multi-dimensional networks. These self-assembly processes are fundamental to crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties. researchgate.net
Table 2: Potential Applications in Material Synthesis
| Field | Application | Role of this compound | Key Reaction/Interaction | Resulting Structure |
|---|---|---|---|---|
| Polymer Chemistry | Synthesis of Conjugated Polymers | Monomer | Suzuki-Miyaura Cross-Coupling rsc.org | Poly(indoline) derivatives |
| Supramolecular Chemistry | Crystal Engineering | Building Block (Tecton) | Hydrogen Bonding (O-H···X, N-H···X) researchgate.net | Hydrogen-bonded networks |
| Supramolecular Chemistry | Self-Assembly | Building Block (Tecton) | Dehydration/Condensation | Boroxine rings researchgate.net |
Computational and Theoretical Studies
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental concept used to describe the electronic structure of molecules. csus.edulibretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule, defining its bonding, anti-bonding, and non-bonding characteristics. csus.edu The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties.
For Indolin-6-ylboronic acid, the electronic structure is defined by the interplay between the indoline (B122111) ring and the boronic acid functional group. The indoline moiety, with its nitrogen atom and aromatic character, generally acts as an electron-donating group. This influences the electron density distribution across the molecule. The boronic acid group, with its sp2 hybridized boron atom, typically has a trigonal planar geometry. lodz.pl This sp2 hybridization is key to its role as a Lewis acid and its reactivity in various chemical transformations. lodz.pl
Computational methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of boronic acid derivatives. lodz.placs.org These calculations can predict geometric parameters, orbital energies, and the nature of electronic transitions. lodz.pl For instance, the analysis of related phenylboronic acid derivatives shows that the primary electronic transition (S0→S1) often involves the transfer of electron density from the HOMO, located mainly on the aromatic ring, to the LUMO. lodz.pl The electron-donating nature of the indoline ring in this compound is expected to raise the energy of the HOMO, thereby affecting the HOMO-LUMO energy gap and, consequently, its photophysical properties.
| Property | Predicted Characteristic | Computational Method/Theory | Reference |
|---|---|---|---|
| Boron Hybridization | sp2 (in neutral form) | General Boronic Acid Chemistry | lodz.pl |
| Geometry at Boron | Trigonal Planar | General Boronic Acid Chemistry | |
| HOMO Localization | Primarily on the indoline ring system | DFT, MO Theory | lodz.pl |
| LUMO Localization | Distributed across the molecule, including the boronic acid moiety | DFT, MO Theory | lodz.pl |
| Key Electronic Transition | HOMO-LUMO (π-π*) | TD-DFT | lodz.pl |
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. This analysis helps to understand reaction kinetics, elucidate mechanisms, and predict the feasibility of a proposed synthetic route.
A primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. smolecule.com Theoretical studies on this type of reaction for similar arylboronic acids have provided a deep understanding of its catalytic cycle, which generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the bond of an aryl halide.
Transmetallation: The organic group is transferred from the boronic acid to the palladium center. This step often involves the formation of a tetracoordinate boron complex. researchgate.net
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Furthermore, computational modeling can explain the formation of byproducts or the outcomes of unexpected reaction pathways. researchgate.net For instance, in reactions involving boronic acids, the formation of boroxines (anhydrides of boronic acids) can be a competing process. Theoretical calculations can help to understand the thermodynamic and kinetic factors that favor the desired reaction over boroxine (B1236090) formation. Similarly, for reactions involving complex scaffolds, calculations can predict regioselectivity by comparing the activation barriers for different possible reaction pathways. researchgate.net
| Reaction Type | Focus of Computational Study | Key Insights Gained | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Energy profile of the catalytic cycle (oxidative addition, transmetallation, reductive elimination) | Understanding catalyst efficiency, ligand effects, and rate-determining steps. | smolecule.comresearchgate.net |
| Enzyme Inhibition | Modeling the formation of the tetrahedral adduct between the boronic acid and a catalytic serine residue | Elucidation of the transition state and binding interactions within the enzyme's active site. | nih.govresearchgate.net |
| Borylation of Indoles | Calculation of transition state energies for different mechanistic pathways | Determination of the most likely reaction mechanism and factors controlling regioselectivity. | scispace.com |
Predictive Modeling for Compound Design and Reactivity
Predictive modeling leverages computational algorithms and theoretical principles to forecast the properties and behavior of new, unsynthesized molecules. This approach is central to modern drug discovery and materials science, enabling the rational design of compounds with desired characteristics. For derivatives of this compound, predictive modeling can be applied in several key areas.
In medicinal chemistry, the indoline scaffold is a component of many biologically active molecules. Computational models can be used to design novel this compound derivatives as potential enzyme inhibitors. For example, molecular docking simulations can predict how a designed molecule will bind to the active site of a target protein. Boronic acids are known to act as transition state inhibitors, forming a covalent but reversible bond with catalytic serine residues in proteases. nih.govresearchgate.net Predictive models can calculate the binding affinity and explore the structure-activity relationships (SARs) of a series of potential inhibitors, guiding the synthesis of the most promising candidates. researchgate.net
Furthermore, quantitative structure-property relationship (QSPR) models can predict various physicochemical properties crucial for drug development. These include parameters like lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. chemscene.com These predictions help assess the "drug-likeness" of a designed compound according to frameworks like Lipinski's Rule of Five.
In materials science, theoretical models can predict the electronic and photophysical properties of new materials derived from this compound. For example, DFT calculations can be used to screen potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells, by predicting their HOMO-LUMO gaps, charge transport properties, and absorption spectra. acs.org This predictive power allows researchers to focus experimental efforts on materials with the highest potential for success.
| Application Area | Modeling Technique | Predicted Property/Activity | Reference |
|---|---|---|---|
| Medicinal Chemistry | Molecular Docking | Binding mode and affinity to target enzymes (e.g., proteases, kinases). | researchgate.net |
| Medicinal Chemistry | QSPR/Pharmacophore Modeling | Physicochemical properties (LogP, TPSA), "drug-likeness," and pharmacophore matching. | chemscene.comacs.org |
| Materials Science | DFT/TD-DFT | Electronic properties (HOMO/LUMO levels), band gap, and optical absorption spectra for electronic applications. | acs.org |
| Solid-State Chemistry | DFT with Dispersion Correction | Crystal packing, lattice energies, and stability of co-crystals. | diva-portal.org |
Q & A
Q. How can researchers balance the demand for novel applications of this compound with environmental safety?
- Methodological Answer : Conduct life-cycle assessments (LCAs) to evaluate waste streams (e.g., boron byproducts). Explore green solvents (e.g., cyclopentyl methyl ether) and catalyst recovery methods. Collaborate with environmental chemists to design degradation pathways for boron-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
